molecular formula C19H19N3O3S B2363958 N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide CAS No. 2034436-35-4

N-([2,3'-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide

Cat. No.: B2363958
CAS No.: 2034436-35-4
M. Wt: 369.44
InChI Key: KVIRIBWBUJDUPX-UHFFFAOYSA-N
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Description

N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is a complex organic compound that features a bipyridine moiety linked to an ethoxybenzenesulfonamide group. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and medicine. The bipyridine unit is known for its ability to coordinate with metal ions, making it a valuable ligand in coordination chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide typically involves the coupling of a bipyridine derivative with an ethoxybenzenesulfonamide precursor. One common method is the Suzuki coupling reaction, which uses palladium catalysts to facilitate the formation of the carbon-carbon bond between the bipyridine and the ethoxybenzenesulfonamide units . Reaction conditions often include the use of bases such as potassium carbonate and solvents like dimethylformamide (DMF) or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, the purification process may include techniques such as recrystallization and chromatography to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the bipyridine unit can yield bipyridine N-oxides, while reduction of the sulfonamide group can produce the corresponding amine .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-([2,3’-bipyridin]-5-ylmethyl)-2-ethoxybenzenesulfonamide is unique due to the presence of the ethoxybenzenesulfonamide group, which can introduce additional functional properties such as solubility and reactivity. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2-ethoxy-N-[(6-pyridin-3-ylpyridin-3-yl)methyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3O3S/c1-2-25-18-7-3-4-8-19(18)26(23,24)22-13-15-9-10-17(21-12-15)16-6-5-11-20-14-16/h3-12,14,22H,2,13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVIRIBWBUJDUPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1S(=O)(=O)NCC2=CN=C(C=C2)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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